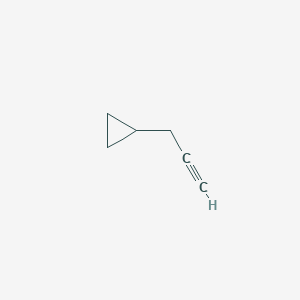
Cyclopropaneprop-2-yne
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Prop-2-ynylcyclopropane is a useful research compound. Its molecular formula is C6H8 and its molecular weight is 80.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality Prop-2-ynylcyclopropane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Prop-2-ynylcyclopropane including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Groupe protecteur en synthèse organique
Cyclopropaneprop-2-yne: sert de groupe protecteur innovant pour les acides carboxyliques en synthèse organique. Il offre une méthode douce pour la déprotection hautement sélective des esters de prop-2-yne à l'aide de tétrathiomolybdate . Cette sélectivité est cruciale dans les processus de synthèse à plusieurs étapes où les groupes protecteurs peuvent être éliminés sans affecter d'autres groupes fonctionnels sensibles.
Synthèse de composés cyclopalladés
Le composé est utilisé dans la synthèse de composés cyclopalladés, qui sont importants en catalyse et comme intermédiaires dans la synthèse de molécules organiques complexes . Le groupe prop-2-yne facilite le processus de chloropalladation, conduisant à la formation de ces composés précieux.
Enseignement de la chimie
Enfin, This compound est utilisé dans l'enseignement de la chimie comme outil pédagogique pour illustrer les principes de la synthèse organique et de la réactivité. Son utilisation en chimie des groupes protecteurs est un exemple précieux pour les étudiants apprenant les subtilités des réactions organiques .
Mécanisme D'action
Target of Action
Prop-2-ynylcyclopropane is a chemical compound with the molecular formula C6H8 It has been shown that prop-2-ynyl esters are useful protecting groups for carboxylic acids .
Mode of Action
It is known that prop-2-ynyl esters can be selectively deprotected in the presence of other esters on treatment with tetrathiomolybdate under mild conditions . This suggests that Prop-2-ynylcyclopropane may interact with its targets through a similar mechanism.
Biochemical Pathways
The use of prop-2-ynyl esters as protecting groups for carboxylic acids suggests that this compound may play a role in the synthesis or modification of molecules that contain carboxylic acid groups .
Pharmacokinetics
The physical properties of the compound, such as its molecular weight of 8013 , may influence its pharmacokinetic behavior.
Result of Action
The use of prop-2-ynyl esters as protecting groups for carboxylic acids suggests that this compound may influence the structure and function of molecules that contain carboxylic acid groups .
Action Environment
It is known that the compound is a liquid at room temperature , which may influence its stability and efficacy under different environmental conditions.
Analyse Biochimique
Biochemical Properties
Prop-2-ynylcyclopropane plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances in the body . The interaction between prop-2-ynylcyclopropane and these enzymes can lead to either inhibition or activation, depending on the specific enzyme and the context of the reaction.
Cellular Effects
Prop-2-ynylcyclopropane affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cell types, prop-2-ynylcyclopropane can modulate the expression of genes involved in metabolic pathways, thereby altering the cell’s metabolic state . Additionally, it can impact cell signaling by interacting with key signaling molecules, leading to changes in cellular responses.
Molecular Mechanism
The molecular mechanism of action of prop-2-ynylcyclopropane involves its binding interactions with biomolecules. It can bind to specific sites on enzymes, leading to either inhibition or activation of their activity. For instance, prop-2-ynylcyclopropane has been found to inhibit the activity of certain cytochrome P450 enzymes by binding to their active sites . This binding can result in changes in the enzyme’s conformation, affecting its ability to catalyze reactions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of prop-2-ynylcyclopropane can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that prop-2-ynylcyclopropane is relatively stable under standard laboratory conditions, but it can degrade over time, especially when exposed to light or heat . Long-term exposure to prop-2-ynylcyclopropane can lead to cumulative effects on cellular function, which may be observed in both in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of prop-2-ynylcyclopropane vary with different dosages in animal models. At low doses, the compound may have minimal or beneficial effects, while at higher doses, it can exhibit toxic or adverse effects. For example, high doses of prop-2-ynylcyclopropane have been associated with liver toxicity in animal studies . It is important to determine the threshold doses to avoid adverse effects and ensure safe usage.
Metabolic Pathways
Prop-2-ynylcyclopropane is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a key role in its metabolism . These interactions can affect the metabolic flux and levels of various metabolites in the body. Understanding these pathways is crucial for predicting the compound’s behavior in biological systems.
Transport and Distribution
Within cells and tissues, prop-2-ynylcyclopropane is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation within specific tissues can influence its overall activity and effects.
Subcellular Localization
The subcellular localization of prop-2-ynylcyclopropane is an important factor in determining its activity and function. It can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization can affect the compound’s interactions with other biomolecules and its overall efficacy in biochemical reactions.
Propriétés
Numéro CAS |
58405-37-1 |
|---|---|
Formule moléculaire |
C6H8 |
Poids moléculaire |
80.13 g/mol |
Nom IUPAC |
prop-1-ynylcyclopropane |
InChI |
InChI=1S/C6H8/c1-2-3-6-4-5-6/h6H,4-5H2,1H3 |
Clé InChI |
LIWWTIQFDBDUHK-UHFFFAOYSA-N |
SMILES |
C#CCC1CC1 |
SMILES canonique |
CC#CC1CC1 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


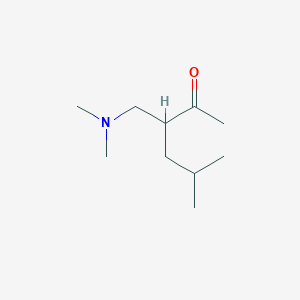
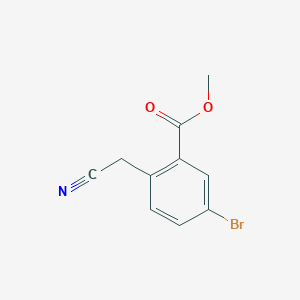
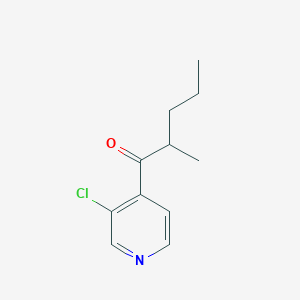
![{1-[(2E)-3-phenylprop-2-en-1-yl]piperidin-4-yl}methanol](/img/structure/B1465108.png)
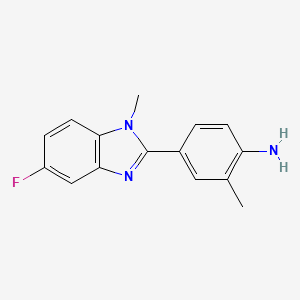
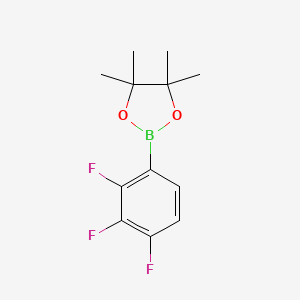
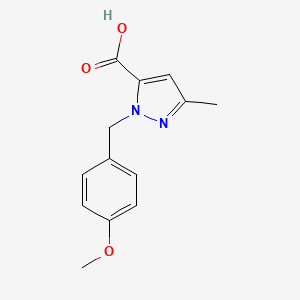
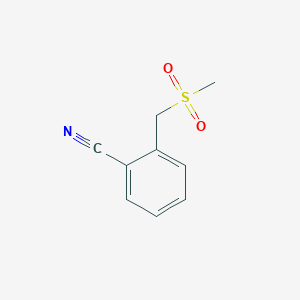
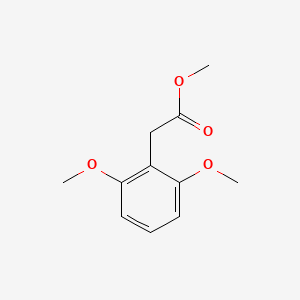
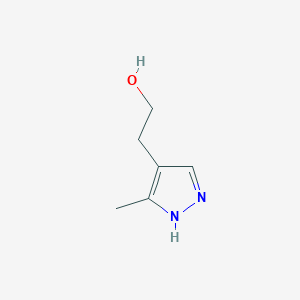
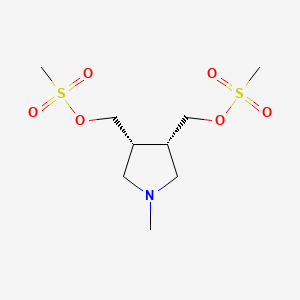
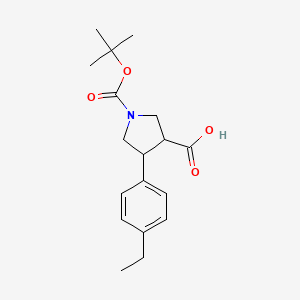
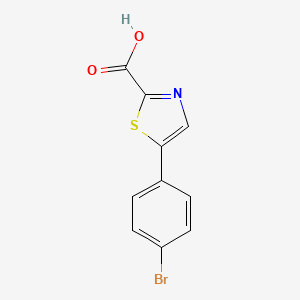
![[1-(3,5-Dichlorophenyl)triazol-4-yl]methanol](/img/structure/B1465123.png)
